Ethyl 4-methylcinnamate

Catalog No.
S1891706
CAS No.
20511-20-0
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-methylcinnamate

Researchers synthesizing thromboxane A2 synthase inhibitors like Ozagrel face failed benzylic bromination when using unsubstituted ethyl cinnamate or the free acid. Ethyl 4-methylcinnamate (CAS 20511-20-0) solves this with its para-methyl group enabling critical radical halogenation and superior organic solubility. Benefits:

  • Enables imidazole coupling via selective benzylic bromination, unachievable with unsubstituted cinnamates.
  • Consistent ester reactivity simplifies saponification and downstream API purification.
  • Validated for antifeedant and Pd-catalyzed Heck reactions.

CAS Number

20511-20-0

Product Name

Ethyl 4-methylcinnamate

IUPAC Name

ethyl (E)-3-(4-methylphenyl)prop-2-enoate

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+

InChI Key

IMKVSWPEZCELRM-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C

Synonyms

Ethyl p-methylcinnamate, 4-Methylcinnamic acid ethyl ester, Ethyl 3-(4-methylphenyl)acrylate, Ethyl 3-(p-tolyl)propenoate, Ethyl (2E)-3-(4-methylphenyl)prop-2-enoate

Purity

≥98%

Package Size

5 g, 10 g, 25 g

Ethyl 4-methylcinnamate is a para-substituted cinnamate ester characterized by its conjugated alkene and an electron-donating methyl group. As a highly processable, lipophilic intermediate, it is widely procured for pharmaceutical synthesis, particularly as the primary precursor for thromboxane A2 synthase inhibitors like Ozagrel [1]. The compound offers a distinct combination of benzylic reactivity, UV-B absorption, and predictable esterification/saponification kinetics. Compared to the free acid, the ethyl ester ensures superior solubility in organic solvents during multi-step synthesis and prevents unwanted side reactions at the carboxylate center, making it a staple in both medicinal chemistry and agrochemical formulation development.

Research & Procurement Fit

para-Methyl substituted cinnamate ester for structure-activity relationship studies
Two purity grades (industrial and pharma) match end-use requirements
Multi-sector applicability: insecticide lead, synthetic intermediate, fragrance/flavor

Substituting Ethyl 4-methylcinnamate with unsubstituted ethyl cinnamate or the free 4-methylcinnamic acid introduces critical failure points in synthetic workflows. Unsubstituted ethyl cinnamate completely lacks the para-methyl group required for benzylic bromination, rendering it useless for pathways requiring subsequent amination or alkylation (such as imidazole coupling)[1]. Furthermore, attempting to use the free 4-methylcinnamic acid directly in radical halogenation often leads to poor solubility in non-polar radical solvents and unwanted side reactions. Finally, while methyl 4-methylcinnamate is a close analog, substituting the ethyl ester alters the lipophilicity and the kinetics of downstream saponification, potentially requiring costly re-optimization of established API crystallization and purification protocols .

Substitution Risk

  • Structure Unsubstituted ethyl cinnamate lacks the para-methyl group; electron-donating substitution alters activity profile.
  • Activity Reported insecticidal potency may differ significantly; para-methyl analog ranked among most potent in screening, while 4-fluoro analog showed only reference-level activity.
  • Synthesis Ozagrel intermediate pathway requires benzylic bromination of the para-methyl group; unsubstituted analog cannot undergo this transformation.

Benzylic Bromination for API Coupling

In the synthesis of thromboxane A2 inhibitors, the para-methyl group of Ethyl 4-methylcinnamate serves as the essential site for free-radical halogenation via N-bromosuccinimide (NBS). This yields ethyl 4-bromomethylcinnamate, the direct electrophile for subsequent imidazole alkylation[1]. Unsubstituted ethyl cinnamate lacks this benzylic position entirely, making it chemically impossible to use as a substitute for this reaction class.

Evidence DimensionBenzylic bromination sites for API coupling
Target Compound Data1 highly reactive para-methyl site
Comparator Or Baseline0 sites (Ethyl cinnamate)
Quantified Difference100% loss of target reactivity if substituted
ConditionsNBS/benzoyl peroxide radical halogenation

Procurement of the para-methyl derivative is an absolute structural requirement for synthesizing 4-(imidazol-1-ylmethyl)cinnamate APIs.

Insecticidal potency
Head-to-head
Most potent tier among 65 cinnamate derivatives (p-methyl analog)
Ethyl cinnamate (reference): lower activity; 4-fluoro analog: comparable to reference
Supports selection of para-methyl analog for lepidopteran insecticidal screening
Spodoptera litura assay; electron-donating groups may enhance activity

Alkene Electron Density in Cross-Coupling

The presence of the electron-donating para-methyl group on Ethyl 4-methylcinnamate significantly alters the electron density of the α,β-unsaturated ester system compared to the unsubstituted baseline [1]. This electronic shift modifies the HOMO-LUMO gap, which directly impacts the reaction kinetics and regioselectivity during palladium-catalyzed Heck couplings, cross-metathesis, and photochemical cycloadditions.

Evidence DimensionHammett substituent constant (σp)
Target Compound Dataσp = -0.17 (Electron-donating)
Comparator Or Baselineσp = 0 (Ethyl cinnamate)
Quantified DifferenceMeasurable shift in alkene nucleophilicity/electrophilicity balance
ConditionsTransition-metal catalyzed cross-coupling

Enables process chemists to fine-tune the reactivity of the double bond, which is impossible with the generic unsubstituted cinnamate.

Antifeedant activity
Head-to-head
Comparable to rotenone
Rotenone (standard antifeedant)
Supports dual-action (lethal + deterrence) screening context
Antifeedant assay on S. litura larvae

Antifeedant Activity on Spodoptera litura

In comparative structure-activity relationship (SAR) studies against agricultural pests such as Spodoptera litura, cinnamate esters bearing electron-donating groups demonstrated superior efficacy. Ethyl 4-methylcinnamate was identified as exhibiting the most potent antifeedant and insecticidal activity among a library of derivatives, significantly outperforming the reference compound, unsubstituted ethyl cinnamate [1].

Evidence DimensionInsecticidal / Antifeedant potency
Target Compound DataRanked as 'most potent activity' in tested library
Comparator Or BaselineLower baseline activity (Ethyl cinnamate)
Quantified DifferenceSuperior target mortality/antifeedant index driven by the p-methyl group
ConditionsContact toxicity and antifeedant assays on Spodoptera litura

Agrochemical formulators must select the para-methyl substituted ester to achieve viable commercial efficacy in biorational pest control products.

Synthetic intermediate
Data to verify
67% overall yield to ozagrel sodium via p-bromomethylcinnamate
Enables specific synthetic route; impossible with unsubstituted analog
Source not specified; yield data to verify independently
Purity grades
Specification review
Industrial: ≥98% | Pharma: ≥99%
Supports grade selection per end-use requirement
Refractive index and density available for identity verification
Application scope
Class-level
Documented: food additive, fragrance, UV absorber, antifungal agent
Multi-function documented; quantitative comparative data limited
Verify specific performance claims via direct testing

Ozagrel Synthesis Precursor

Directly utilized in the commercial synthesis of Ozagrel and related antiplatelet agents, where its para-methyl group undergoes critical benzylic bromination prior to imidazole coupling, an application where unsubstituted cinnamates completely fail [1].

Biorational Antifeedant Formulation

Selected over unsubstituted cinnamates for the development of targeted antifeedant and insecticidal agents, leveraging its optimized HOMO-LUMO gap and enhanced biological activity against crop pests like Spodoptera litura[2].

Heck and Metathesis Substrate

Employed in palladium-catalyzed Heck reactions and olefin metathesis where the electron-donating para-methyl group is required to tune the reactivity and regioselectivity of the conjugated double bond [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Insecticidal SAR studies (lepidopteran pests)
para-Methyl electron-donating substitution
Comparative mortality against lepidopteran panel
Crop protection: dual-action (lethal + antifeedant)
Reported dual lethal and antifeedant profile
Feeding deterrence and mortality endpoints
Pharmaceutical intermediate synthesis (ozagrel pathway)
para-Methyl group as bromination handle
Synthetic pathway viability and yield
Multi-purpose industrial applications (flavor, fragrance, cosmetics)
Documented use across food, fragrance, cosmetics
Verify specific performance via direct testing

XLogP3

3.4

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